Ethyl 2-(2-Furyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-Furyl)thiazole-4-carboxylate: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a thiazole ring, both of which are known for their diverse chemical reactivity and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Furyl)thiazole-4-carboxylate typically involves the reaction of 2-furylcarboxylic acid with thioamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the thiazole ring, followed by esterification with ethanol to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-Furyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Thiazolidine derivatives.
Substitution: Substituted furans and thiazoles.
Scientific Research Applications
Ethyl 2-(2-Furyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: It is investigated for its potential use in drug design and development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Furyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Ethyl 2-furoate
- Furfuryl alcohol
- 2,5-Furandicarboxylic acid
- 2,5-Dimethylfuran
Comparison: Ethyl 2-(2-Furyl)thiazole-4-carboxylate is unique due to the presence of both furan and thiazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemistry and biology. For instance, while Ethyl 2-furoate is primarily used in flavoring and fragrance industries, this compound has potential pharmaceutical applications .
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
ethyl 2-(furan-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 |
InChI Key |
NOSIYYMXXUYWQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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